molecular formula CH3ClN2 B3279071 Chloroformamidine CAS No. 6869-14-3

Chloroformamidine

Cat. No.: B3279071
CAS No.: 6869-14-3
M. Wt: 78.5 g/mol
InChI Key: RYTLGWCJESCDMY-UHFFFAOYSA-N
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Description

Chloroformamidine is a chemical compound with the molecular formula CH3ClN2. It is known for its role as an interfacial molecular linker in various chemical processes. This compound hydrochloride, a derivative, is particularly noted for its applications in modifying electron transport layers in perovskite solar cells .

Preparation Methods

Chloroformamidine can be synthesized through the reaction of cyanamide with hydrogen chloride. This reaction can be carried out using either a solution containing hydrogen chloride or gaseous hydrogen chloride . The process involves the addition of this compound or its salt to a solution of the target compound in a suitable solvent.

Chemical Reactions Analysis

Chloroformamidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, bases like sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloroformamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloroformamidine involves its role as a molecular linker. It modifies the properties of electron transport layers through coordination and electrostatic coupling. This interaction helps in passivating oxygen vacancies and interfacial defects, leading to improved energetic alignment and stability .

Comparison with Similar Compounds

Chloroformamidine can be compared with other haloformamidines, such as fluoroformamidine and bromoformamidine. These compounds share similar chemical structures but differ in their reactivity and applications. This compound is unique in its ability to act as an efficient molecular linker in perovskite solar cells, a property not commonly found in its analogs .

Similar compounds include:

  • Fluoroformamidine
  • Bromoformamidine
  • Iodoformamidine

These compounds are used in various chemical reactions and have distinct properties based on their halogen substituents.

Properties

IUPAC Name

carbamimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClN2/c2-1(3)4/h(H3,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTLGWCJESCDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314664
Record name Carbamimidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6869-14-3
Record name Carbamimidic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6869-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamimidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroformamidine
Reactant of Route 2
Chloroformamidine
Reactant of Route 3
Chloroformamidine
Reactant of Route 4
Chloroformamidine
Reactant of Route 5
Chloroformamidine
Reactant of Route 6
Chloroformamidine

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